4-Bromo-2-fluoroanisole - 2357-52-0

4-Bromo-2-fluoroanisole

Catalog Number: EVT-314318
CAS Number: 2357-52-0
Molecular Formula: C7H6BrFO
Molecular Weight: 205.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoroanisole can be represented by the SMILES string COc1ccc(Br)cc1F . The InChI representation is 1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 .

Physical And Chemical Properties Analysis

4-Bromo-2-fluoroanisole has a refractive index of 1.545 (lit.) and a density of 1.59 g/mL at 25 °C (lit.) . It has a boiling point of 84 °C/7 mmHg (lit.) . The flash point is 98 °C or 208.4 °F .

Synthesis Analysis

While multiple synthesis routes might exist, a prevalent method involves the coupling of 4-alkylcyclohexylcyclohexanone with the Grignard reagent of 4-bromo-2-fluoroanisole. [] This reaction typically involves multiple steps, including dehydration, hydrogenation, isomerization, and demethylation, to yield the desired product. []

Molecular Structure Analysis
  • Grignard Reactions: The bromine atom can be readily converted to a Grignard reagent, allowing for further functionalization of the molecule. []
  • Coupling Reactions: The bromine atom acts as a suitable leaving group in various cross-coupling reactions, such as Suzuki coupling, for the synthesis of biaryl compounds. []
Mechanism of Action
  • Liquid Crystals: The molecule's shape and polarity influence the alignment and phase behavior of liquid crystal mixtures. The lateral fluorine substituent can suppress the smectic phase and broaden the nematic phase range. []
  • Lithium-Ion Battery Electrolytes: The additive role in enhancing overcharge resistance and flame retardancy within the electrolyte is not yet fully elucidated. []
Physical and Chemical Properties Analysis
  • Melting Point: Relatively low melting point. []
Applications
  • Liquid Crystal Synthesis: Serves as a key building block for synthesizing phenylbicyclohexane liquid crystals, potentially leading to materials with improved properties for display technologies. []
  • Lithium-Ion Battery Electrolytes: Acts as an additive to improve overcharge resistance and impart flame-retardant properties to lithium-ion battery electrolytes, enhancing safety. []
  • Chemical Intermediate: Used as a starting material or intermediate in synthesizing various other compounds, including those with potential pharmaceutical or material science applications. [, , , , , , , , , , , , , , , ]

1,3,5,7-Tetrakis(2-bromo-4-methoxyphenyl)adamantane (TBro)

Compound Description: TBro is a tetraaryladamantane (TAA) that acts as a crystallization chaperone for liquid compounds. [] It is synthesized through Friedel-Crafts alkylation using adamantane-1,3,5,7-tetraol and 4-bromoanisole as starting materials. []

Relevance: TBro is structurally related to 4-Bromo-2-fluoroanisole through the shared 4-bromoanisole moiety. The research highlights the subtle effects governing regioisomeric product distribution during the synthesis of aryladamantanes, implying a connection in reactivity patterns. []

1,3,5,7-Tetrakis(4-bromo-2-methoxyphenyl)adamantane (iTBro)

Compound Description: iTBro is a regioisomer of TBro, also classified as a tetraaryladamantane (TAA). [] It is formed by exposing TBro to strong Brønsted acids. []

Relevance: iTBro's connection to 4-Bromo-2-fluoroanisole stems from its relationship to TBro, which is synthesized using 4-bromoanisole, a compound structurally analogous to 4-Bromo-2-fluoroanisole. [] This relation emphasizes the influence of subtle structural differences on reaction outcomes within this class of compounds.

1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane (TFM)

Compound Description: TFM, another tetraaryladamantane, is synthesized by reacting 3-fluoroanisole with adamantane-1,3,5,7-tetraol under Friedel-Crafts alkylation conditions. []

Relevance: TFM's structural similarity to 4-Bromo-2-fluoroanisole lies in the shared anisole ring with substitutions at the 2- and 4- positions. Although the specific substituents differ (fluoro vs. bromo), their placement on the anisole ring suggests potential similarities in their reactivity and properties. []

trans-Alkylbicyclohexylphenols

Compound Description: These compounds serve as intermediates in the synthesis of liquid crystals with a terminal difluoromethoxy group and a phenylbicyclohexane backbone. [] They are obtained through a multi-step synthesis involving Grignard reactions, dehydration, hydrogenation, isomerization, and demethylation. []

Relevance: Trans-Alkylbicyclohexylphenols are indirectly related to 4-Bromo-2-fluoroanisole as they share a synthetic pathway with phenylbicyclohexane liquid crystals containing the difluoromethoxy group. These liquid crystals are synthesized from precursors that can include 4-Bromo-2-fluoroanisole, highlighting a connection in synthetic origin and potential applications in material science. []

(E)-2-[(4-Bromo-2-methylphenylimino)methyl]-4-methylphenol (I)

Compound Description: This compound is a Schiff base characterized by X-ray diffraction and UV-Vis spectroscopy. [] Density Functional Theory (DFT) calculations were used to investigate its molecular geometry, electronic properties, and interactions with DNA bases. []

Relevance: Although (E)-2-[(4-Bromo-2-methylphenylimino)methyl]-4-methylphenol belongs to the Schiff base class and 4-Bromo-2-fluoroanisole belongs to haloanisoles, they share a key structural similarity: the presence of a bromine substituent at the para position and a methyl or methoxy substituent at the ortho position of a benzene ring. [] This similarity suggests that the research on the electronic properties and DNA interactions of the Schiff base could potentially provide insights into the behavior of 4-Bromo-2-fluoroanisole, especially concerning its interactions with biological systems.

4-Bromo-2-hydroxybenzoic acid hydrazide

Compound Description: This compound acts as the starting material for synthesizing a series of pyrrole and pyrrolidine compounds with potential antibacterial and antifungal activities. []

Relevance: 4-Bromo-2-hydroxybenzoic acid hydrazide exhibits structural similarities to 4-Bromo-2-fluoroanisole by having a bromine substituent at the para position and a hydroxy group at the ortho position of a benzene ring. This resemblance, along with the observed biological activity of its derivatives, suggests potential applications of 4-Bromo-2-fluoroanisole or its modified forms in medicinal chemistry. []

N-(4-Bromo-2-(1H-tetrazol-5-yl)-phenyl)-N′-(3′-trifluoromethylphenyl)urea (NS3623)

Compound Description: NS3623 is a human ether-a-go-go-related gene (HERG1) potassium channel opener. [] This compound exhibits a dual mode of action, acting as both an activator and inhibitor of HERG1 channels. []

Relevance: Despite differing significantly in structure and function, NS3623 and 4-Bromo-2-fluoroanisole both incorporate a 4-bromo substituted benzene ring within their structure. [] While the overall biological activity differs vastly, the shared structural motif hints at potential shared synthetic pathways or chemical properties.

4-Bromo-2-[(phenylimino)methyl]phenol

Compound Description: This compound is a Schiff base characterized by its essentially planar structure. [] Crystallographic analysis reveals the formation of an intramolecular hydrogen bond. []

Relevance: Similar to compound 5, 4-Bromo-2-[(phenylimino)methyl]phenol and 4-Bromo-2-fluoroanisole share a common structural feature: a bromine substituent at the para position and a substituent at the ortho position of a benzene ring. [] This structural parallel might imply similar reactivity patterns and physicochemical properties, warranting further investigation.

Properties

CAS Number

2357-52-0

Product Name

4-Bromo-2-fluoroanisole

IUPAC Name

4-bromo-2-fluoro-1-methoxybenzene

Molecular Formula

C7H6BrFO

Molecular Weight

205.02 g/mol

InChI

InChI=1S/C7H6BrFO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

DWNXGZBXFDNKOR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)F

Canonical SMILES

COC1=C(C=C(C=C1)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.